Cas no 2117522-72-0 (ethyl 2-((4-bromophenoxy)methyl)thiazole-4-carboxylate)

ethyl 2-((4-bromophenoxy)methyl)thiazole-4-carboxylate Chemical and Physical Properties
Names and Identifiers
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- 1-methyl-4-(2-(3-(pent-1-en-2-yl)cyclopenta-1,3-dien-1-yl)ethyl)benzene(WX180331)
- 1-methyl-4-(2-(3-(pent-1-en-2-yl)cyclopenta-1,3-dien-1-yl)ethyl)benzene
- ethyl 2-((4-bromophenoxy)methyl)thiazole-4-carboxylate
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- MDL: MFCD31802899
- Inchi: 1S/C13H12BrNO3S/c1-2-17-13(16)11-8-19-12(15-11)7-18-10-5-3-9(14)4-6-10/h3-6,8H,2,7H2,1H3
- InChI Key: IKDYOUFTSOCRFL-UHFFFAOYSA-N
- SMILES: S1C=C(C(OCC)=O)N=C1COC1=CC=C(Br)C=C1
ethyl 2-((4-bromophenoxy)methyl)thiazole-4-carboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | D773790-250mg |
ethyl 2-((4-bromophenoxy)methyl)thiazole-4-carboxylate |
2117522-72-0 | 95% | 250mg |
$405 | 2023-09-04 | |
eNovation Chemicals LLC | D773790-1g |
ethyl 2-((4-bromophenoxy)methyl)thiazole-4-carboxylate |
2117522-72-0 | 95% | 1g |
$740 | 2023-09-04 | |
eNovation Chemicals LLC | D773790-100mg |
ethyl 2-((4-bromophenoxy)methyl)thiazole-4-carboxylate |
2117522-72-0 | 95% | 100mg |
$250 | 2023-09-04 | |
Key Organics Ltd | AS-69708-0.25g |
ethyl 2-[(4-bromophenoxy)methyl]-1,3-thiazole-4-carboxylate |
2117522-72-0 | >95% | 0.25g |
£525.00 | 2023-09-07 | |
Key Organics Ltd | AS-69708-250MG |
ethyl 2-[(4-bromophenoxy)methyl]-1,3-thiazole-4-carboxylate |
2117522-72-0 | >95% | 0mg |
£525.00 | 2023-04-04 | |
Key Organics Ltd | AS-69708-1G |
ethyl 2-[(4-bromophenoxy)methyl]-1,3-thiazole-4-carboxylate |
2117522-72-0 | >95% | 1g |
£987.00 | 2023-09-07 | |
Key Organics Ltd | AS-69708-100MG |
ethyl 2-[(4-bromophenoxy)methyl]-1,3-thiazole-4-carboxylate |
2117522-72-0 | >95% | 100mg |
£311.00 | 2023-09-07 |
ethyl 2-((4-bromophenoxy)methyl)thiazole-4-carboxylate Related Literature
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Jia-Hao Wu,Wen-Chang Chen,Guey-Sheng Liou Polym. Chem., 2016,7, 1569-1576
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2. Transformation and species identification of CuO nanoparticles in plant cells (Nicotiana tabacum)†Xiaoyun Liu,Xiaoyu Yu,Yuyu Bu,Zefeng Xu,Zhenyu Wang,Xiaoshan Zhu,Baoshan Xing Environ. Sci.: Nano, 2019,6, 2724-2735
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3. Synthesis and properties of rhenium tricarbonyl complex bearing N-fused tetraphenylporphyrin ligand†Motoki Toganoh,Tomoya Ishizuka Chem. Commun., 2004, 2464-2465
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4. Structural characterization of ZnS nanocrystals with a conic head using HR–TEM and HAADF tomography†Masato Uehara,Yusuke Nakamura,Satoshi Sasaki,Hiroyuki Nakamura CrystEngComm, 2011,13, 5998-6001
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5. Trigger-responsive engineered-nanocarriers and image-guided theranostics for rheumatoid arthritisNadim Ahamad,Ameya Prabhakar,Ekta Singh,Eshant Bhatia,Shivam Sharma,Rinti Banerjee Nanoscale, 2020,12, 12673-12697
Additional information on ethyl 2-((4-bromophenoxy)methyl)thiazole-4-carboxylate
Comprehensive Overview of Ethyl 2-((4-Bromophenoxy)Methyl)Thiazole-4-Carboxylate (CAS No. 2117522-72-0)
Ethyl 2-((4-bromophenoxy)methyl)thiazole-4-carboxylate (CAS No. 2117522-72-0) is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research. This thiazole derivative is characterized by its unique molecular structure, which combines a bromophenoxy moiety with a thiazole carboxylate group. Such structural features make it a valuable intermediate in the synthesis of bioactive molecules, particularly in the development of novel antimicrobial agents and crop protection chemicals.
The growing interest in heterocyclic compounds like ethyl 2-((4-bromophenoxy)methyl)thiazole-4-carboxylate stems from their versatility in drug discovery. Researchers are increasingly exploring its potential as a scaffold for kinase inhibitors, a hot topic in oncology research. Recent studies suggest that modifications to the thiazole ring can enhance binding affinity to specific protein targets, making it a promising candidate for targeted cancer therapies.
In the agrochemical sector, this compound has shown remarkable potential as a pesticide intermediate. Its brominated aromatic component contributes to improved photostability, addressing one of the key challenges in modern crop protection formulations. With the global push toward sustainable agriculture, the demand for efficient, environmentally friendly pest control agents has never been higher, positioning 2117522-72-0 as a compound of significant commercial interest.
Synthetic accessibility is another advantage of ethyl 2-((4-bromophenoxy)methyl)thiazole-4-carboxylate. The compound can be prepared through relatively straightforward organic synthesis routes, often involving nucleophilic substitution reactions followed by esterification. This synthetic tractability makes it attractive for both academic and industrial applications, particularly in high-throughput screening programs where diverse compound libraries are required.
From a structure-activity relationship perspective, the presence of both electron-withdrawing (bromo) and electron-donating (ethoxy) groups in the molecule creates interesting electronic properties. This duality has been exploited in the design of fluorescence probes for biological imaging, a rapidly growing field in diagnostic applications. The compound's potential in material science is also being investigated, particularly for organic electronic devices.
Quality control of CAS 2117522-72-0 typically involves advanced analytical techniques such as HPLC purity analysis, mass spectrometry, and NMR spectroscopy. These methods ensure batch-to-batch consistency, which is crucial for research reproducibility. The compound's stability profile has been extensively studied, with particular attention to its behavior under various storage conditions and solvent systems.
The commercial availability of ethyl 2-((4-bromophenoxy)methyl)thiazole-4-carboxylate has expanded significantly in recent years, driven by demand from contract research organizations and pharmaceutical developers. Suppliers now offer the compound in various quantities, from milligram-scale for initial screening to kilogram quantities for process development. This accessibility has accelerated research into its potential applications across multiple disciplines.
Looking ahead, the scientific community continues to explore new derivatives of 2117522-72-0, particularly through structure-based drug design approaches. The compound's modular structure allows for systematic variation of substituents, enabling researchers to fine-tune physicochemical properties for specific applications. This adaptability positions ethyl 2-((4-bromophenoxy)methyl)thiazole-4-carboxylate as a versatile building block in modern medicinal chemistry and agrochemical innovation.
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